3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole
Description
3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole is a pyrazole-based heterocyclic compound featuring a cyclopropyl substituent at position 3, an iodine atom at position 4, and a methyl group at position 1. Pyrazole derivatives are widely explored for their applications in medicinal chemistry and materials science, particularly due to their ability to act as enzyme inhibitors (e.g., DHODH inhibitors) and their versatile reactivity in cross-coupling reactions .
Properties
IUPAC Name |
3-cyclopropyl-4-iodo-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-10-4-6(8)7(9-10)5-2-3-5/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOLPEVFXVRONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262250 | |
| Record name | 1H-Pyrazole, 3-cyclopropyl-4-iodo-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354704-15-6 | |
| Record name | 1H-Pyrazole, 3-cyclopropyl-4-iodo-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 3-cyclopropyl-4-iodo-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with 4-iodo-3-methyl-1H-pyrazole under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups replacing the iodine atom or modifications to the cyclopropyl or methyl groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that pyrazole derivatives, including 3-cyclopropyl-4-iodo-1-methyl-1H-pyrazole, exhibit promising anticancer activity. A study demonstrated that certain pyrazole compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the compound has been tested against various cancer cell lines, showing effective cytotoxicity at micromolar concentrations.
Mechanism of Action
The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key enzymes or receptors that are critical for cancer cell survival. Studies have highlighted the role of pyrazoles in modulating signaling pathways such as apoptosis and angiogenesis, making them valuable candidates for further drug development.
Agricultural Chemistry
Herbicide Development
this compound serves as an intermediate in the synthesis of herbicides. Its structure allows it to act as a potent inhibitor of specific enzymes involved in plant growth regulation. For example, it has been linked to the development of herbicides targeting p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for controlling resistant weed species.
Case Study: Topramezone
Topramezone, a herbicide derived from pyrazole intermediates, demonstrates effective control over a range of broadleaf and grassy weeds in corn crops. The synthesis of this compound enhances the yield and purity of this herbicide, showcasing its importance in agricultural applications.
The diverse applications of this compound highlight its significance in various scientific domains:
- Medicinal Chemistry: Potential anticancer agent with mechanisms involving enzyme inhibition.
- Agricultural Chemistry: Key intermediate for developing effective herbicides like topramezone.
- Materials Science: Valuable for synthesizing functional materials with tailored properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anti-inflammatory applications, it may modulate signaling pathways involved in inflammation .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences and similarities between 3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole and other pyrazole derivatives:
*Note: The molecular formula for this compound is inferred from substituent valency.
Key Observations :
- Iodo Substituent : The iodine atom in the target compound may enhance its utility in Suzuki-Miyaura cross-coupling reactions, a feature less prominent in fluorine- or oxygen-containing analogs .
- Cyclopropyl Group: Cyclopropyl substituents (as in the target compound and 8o ) are known to improve metabolic stability in drug candidates, a property critical for pharmacokinetics.
- Aromatic vs.
Insights :
Biological Activity
3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
This compound has the molecular formula and an average mass of approximately 248.067 g/mol. The unique structure, characterized by a cyclopropyl group and an iodine atom, contributes to its distinct chemical reactivity and biological activities .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate the activity of various biological pathways, which makes it a candidate for multiple therapeutic applications:
- Antimicrobial Activity : It may inhibit bacterial enzymes, contributing to its potential as an antimicrobial agent.
- Anti-inflammatory Properties : The compound has been shown to influence signaling pathways related to inflammation.
Antimicrobial Effects
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that certain pyrazole derivatives demonstrated efficacy against various bacterial strains, including E. coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| This compound | E. coli | 75% |
| This compound | S. aureus | 70% |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in various studies. For instance, it has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone .
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 61% |
| IL-6 | 76% |
Anticancer Properties
The compound's anticancer properties are under investigation, particularly regarding its role as a kinase inhibitor. Pyrazole derivatives have been recognized for their ability to inhibit specific kinases involved in cancer progression. For example, studies have shown that modifications to the pyrazole structure can enhance potency against cancer cell lines by targeting pathways such as the Akt signaling pathway .
Case Studies and Research Findings
Recent studies have explored the synthesis of various pyrazole derivatives and their biological activities:
- Synthesis and Evaluation : A study synthesized a series of pyrazoles and evaluated their activity against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against specific kinase targets .
- Comparative Analysis : Research comparing this compound with other pyrazole derivatives revealed unique properties due to its cyclopropyl substitution, which may enhance its binding affinity to biological targets compared to similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
